REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[F:10][CH:11]([F:14])[CH2:12][NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C.CCOC(C)=O.CCCCCC>[F:10][CH:11]([F:14])[CH2:12][NH:13][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
FC(CN)F
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
The suspension was washed with the mixture of aqueous NaHCO3 (20 mL) and brine (10 mL)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation (12 hPa, 78-80° C.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNCC(=O)OC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |